Cas no 2411274-33-2 (2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide)
![2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide structure](https://ja.kuujia.com/scimg/cas/2411274-33-2x500.png)
2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide
- 2411274-33-2
- Z4323314193
- EN300-26620084
-
- インチ: 1S/C16H16ClFN2O2/c17-9-16(21)20(14-7-3-2-6-12(14)18)10-13-11-5-1-4-8-15(11)22-19-13/h2-3,6-7H,1,4-5,8-10H2
- InChIKey: KLYUIJNVBUKRCL-UHFFFAOYSA-N
- ほほえんだ: ClCC(N(C1C=CC=CC=1F)CC1C2=C(CCCC2)ON=1)=O
計算された属性
- せいみつぶんしりょう: 322.0884336g/mol
- どういたいしつりょう: 322.0884336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26620084-0.05g |
2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide |
2411274-33-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide 関連文献
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamideに関する追加情報
Introduction to 2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide (CAS No. 2411274-33-2)
2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide, identified by its CAS number 2411274-33-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the development of novel drugs targeting various biological pathways.
The molecular structure of 2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide is characterized by a combination of aromatic and heterocyclic moieties, which contribute to its unique chemical properties and biological activities. The presence of a chloro group at the second carbon atom and a fluoro substituent on the phenyl ring enhances its interaction with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of small-molecule inhibitors that modulate the activity of enzymes and receptors involved in disease processes. The benzoxazole scaffold in 2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide is particularly noteworthy due to its ability to engage with a variety of biological targets. Benzoxazole derivatives have been extensively studied for their potential applications in treating neurological disorders, cancer, and inflammatory conditions.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. This similarity suggests that 2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide may exhibit similar pharmacological effects while also offering new therapeutic possibilities. The fluoro substituent on the phenyl ring is known to enhance metabolic stability and binding affinity, which are critical factors in drug design.
The synthesis of 2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the chloro group and the fluoro substituent necessitates careful handling to ensure high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzoxazole core efficiently.
Evaluation of the pharmacological properties of 2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide has revealed promising results in preclinical studies. These studies indicate that the compound exhibits significant inhibitory activity against several target enzymes and receptors relevant to human diseases. The benzoxazole moiety appears to play a crucial role in mediating these effects by interacting with specific binding sites on biological targets.
The potential therapeutic applications of this compound are broad and encompass various disease areas. For instance, its ability to modulate enzyme activity suggests that it could be effective in treating metabolic disorders and inflammatory conditions. Additionally, its interaction with receptors involved in neurotransmission makes it a candidate for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-chloro-N-(2-fluorophenyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]acetamide (CAS No. 2411274-33-2) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve,this compound holds great potential for contributing to novel therapeutic strategies across multiple disease areas.
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